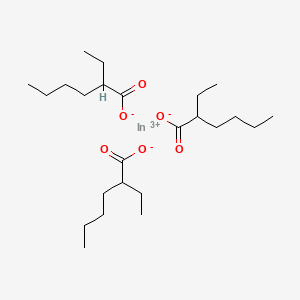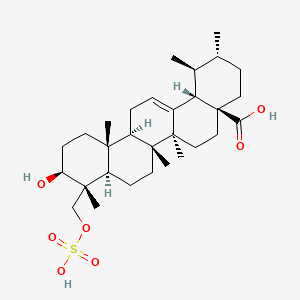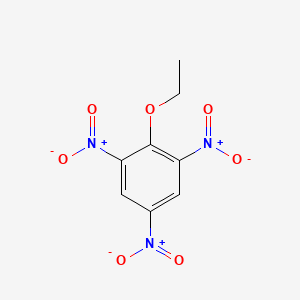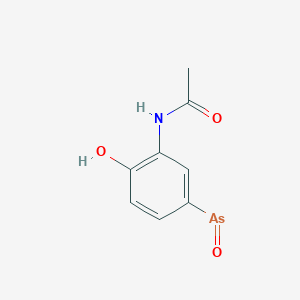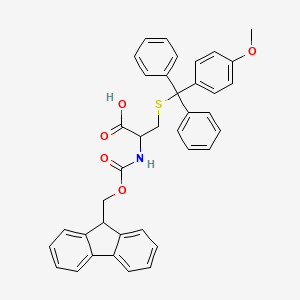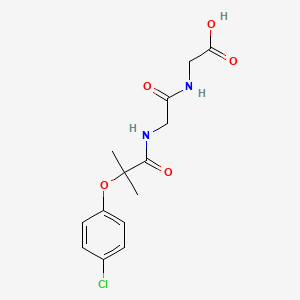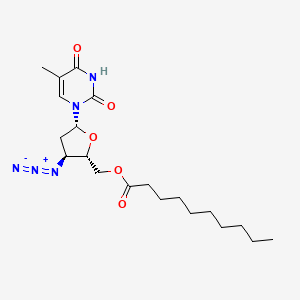![molecular formula C18H25N3 B12809492 4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine CAS No. 18087-26-8](/img/structure/B12809492.png)
4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 521553 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indenoisoquinoline core through cyclization reactions, followed by functional group modifications to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for NSC 521553 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
NSC 521553 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
Aplicaciones Científicas De Investigación
Mecanismo De Acción
NSC 521553 exerts its effects primarily by inhibiting topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks. This ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the DNA damage response pathway and the activation of pro-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
NSC 706744: Another indenoisoquinoline derivative with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its enhanced stability and prolonged drug action compared to camptothecins.
NSC 724998 (Indotecan): Exhibits potent anticancer activity and is less susceptible to drug resistance mechanisms.
Uniqueness of NSC 521553
NSC 521553 stands out due to its unique chemical structure, which allows for specific interactions with topoisomerase I and DNA. Its ability to form stable cleavage complexes and induce sustained DNA damage makes it a promising candidate for cancer therapy. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for developing new derivatives with improved efficacy and reduced toxicity .
Propiedades
Número CAS |
18087-26-8 |
|---|---|
Fórmula molecular |
C18H25N3 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C18H25N3/c1-13(2)19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14(3)4/h5-14,19-21H,1-4H3 |
Clave InChI |
VDPQCTCYTUTBQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


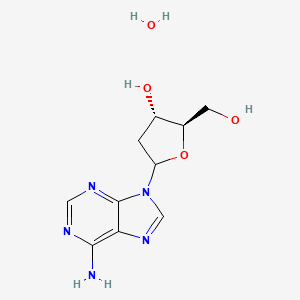
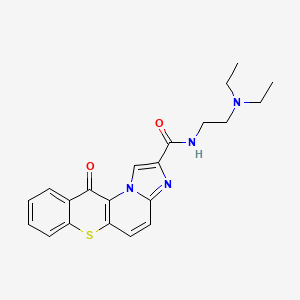
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)

